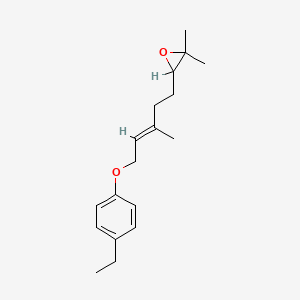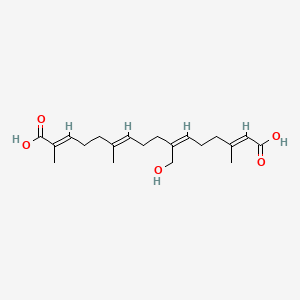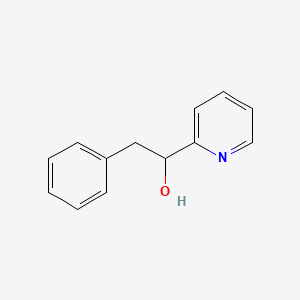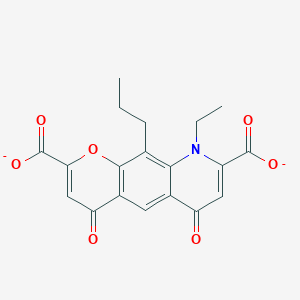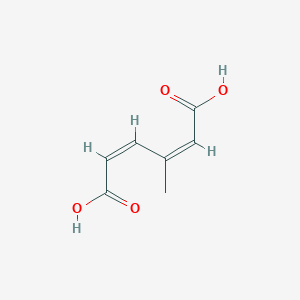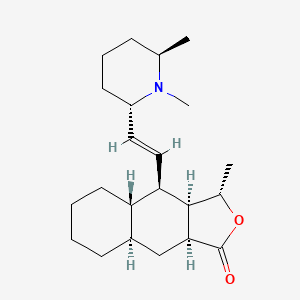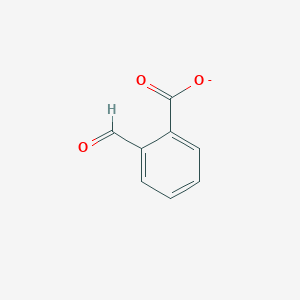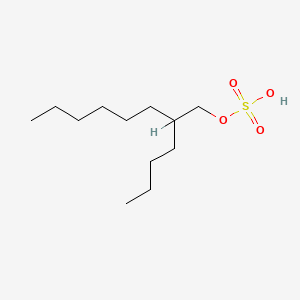![molecular formula C24H23ClFN3OS B1231651 N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Computational Approach
- The molecule has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. This study focuses on the stereo-electronic interactions and intermolecular contacts within the crystal structure, providing insights into its molecular stability and interactions (Mary, Pradhan, & James, 2022).
Synthesis and Pharmacological Evaluation
- N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their potential as antibacterial agents. This research revealed significant antibacterial activity, particularly against S.typhi and S. aureus, and also demonstrated moderate anti-enzymatic potential (Siddiqui et al., 2014).
Molecular Docking and Antimicrobial Activity
- The compound's derivatives were investigated for their antimicrobial activity, emphasizing the significance of molecular docking studies in understanding the binding interactions of these compounds with target proteins. Such studies are crucial for the development of effective antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Photochemical and Thermochemical Modeling
- The molecule and its analogs were studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research included vibrational spectra analysis and electronic properties study, highlighting their efficiency in light harvesting and electron injection (Mary et al., 2020).
Antiviral and Antipsychotic Potential
- Studies on similar molecular structures have shown potential antiviral and antipsychotic effects, emphasizing the significance of such compounds in therapeutic applications. This includes their role in inhibiting viral activity and modifying central nervous system responses (Wise et al., 1987).
Eigenschaften
Produktname |
N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide |
|---|---|
Molekularformel |
C24H23ClFN3OS |
Molekulargewicht |
456 g/mol |
IUPAC-Name |
2-[[benzyl-[(2-fluorophenyl)methyl]carbamothioyl]amino]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C24H23ClFN3OS/c25-21-12-10-18(11-13-21)14-27-23(30)15-28-24(31)29(16-19-6-2-1-3-7-19)17-20-8-4-5-9-22(20)26/h1-13H,14-17H2,(H,27,30)(H,28,31) |
InChI-Schlüssel |
MLNGECYUAVZHCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2F)C(=S)NCC(=O)NCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2F)C(=S)NCC(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

